molecular formula C6H11NO B053198 (S)-2-Acetyl-pyrrolidine CAS No. 120966-82-7

(S)-2-Acetyl-pyrrolidine

Cat. No.: B053198
CAS No.: 120966-82-7
M. Wt: 113.16 g/mol
InChI Key: FYCFJMPASVKULQ-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Acetyl-pyrrolidine is a chiral organic compound characterized by a pyrrolidine ring with an acetyl group attached to the second carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Acetyl-pyrrolidine typically involves the enantioselective reduction of 2-acetyl-pyrrole. One common method is the asymmetric hydrogenation of 2-acetyl-pyrrole using chiral catalysts such as rhodium complexes. The reaction is carried out under hydrogen gas at elevated pressures and temperatures to achieve high enantioselectivity and yield.

Industrial Production Methods

In industrial settings, this compound can be produced through large-scale catalytic hydrogenation processes. The use of continuous flow reactors and optimized reaction conditions ensures efficient production with minimal by-products. The choice of catalysts and reaction parameters is crucial to achieving high purity and yield in industrial production.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Acetyl-pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrolidine derivatives with different functional groups.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrrolidines, alcohols, and amines, depending on the specific reagents and conditions used.

Scientific Research Applications

(S)-2-Acetyl-pyrrolidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: this compound is used in the production of agrochemicals and as an intermediate in the synthesis of various fine chemicals.

Mechanism of Action

The mechanism of action of (S)-2-Acetyl-pyrrolidine involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    ®-2-Acetyl-pyrrolidine: The enantiomer of (S)-2-Acetyl-pyrrolidine, with similar chemical properties but different biological activities.

    2-Acetyl-pyrrole: The non-chiral precursor used in the synthesis of this compound.

    Pyrrolidine: The parent compound without the acetyl group, used in various organic synthesis applications.

Uniqueness

This compound is unique due to its chiral nature, which imparts specific stereochemical properties that are crucial in asymmetric synthesis and chiral recognition processes

Properties

IUPAC Name

1-[(2S)-pyrrolidin-2-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-5(8)6-3-2-4-7-6/h6-7H,2-4H2,1H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYCFJMPASVKULQ-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@@H]1CCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-2-Acetyl-pyrrolidine
Reactant of Route 2
(S)-2-Acetyl-pyrrolidine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
(S)-2-Acetyl-pyrrolidine
Reactant of Route 4
Reactant of Route 4
(S)-2-Acetyl-pyrrolidine
Reactant of Route 5
Reactant of Route 5
(S)-2-Acetyl-pyrrolidine
Reactant of Route 6
Reactant of Route 6
(S)-2-Acetyl-pyrrolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.